

A Comparative Study: 1,3-Bis(4-hydroxyphenyl)thiourea vs. its Urea Analogue

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Compound of Interest

Compound Name: 1,3-Bis(4-hydroxyphenyl)thiourea

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A detailed analysis of the synthesis, biological activities, and potential therapeutic applications of **1,3-Bis(4-hydroxyphenyl)thiourea** and **1,3-Bis(4-hydroxyphenyl)**urea.

In the landscape of medicinal chemistry, the structural nuances of a molecule can significantly dictate its biological activity. This guide provides a comparative overview of two closely related compounds: **1,3-Bis(4-hydroxyphenyl)thiourea** and its oxygen-containing counterpart, **1,3-Bis(4-hydroxyphenyl)** urea. While both molecules share a common diphenyl scaffold, the substitution of a sulfur atom for an oxygen in the central urea moiety introduces distinct physicochemical properties that can influence their therapeutic potential. This comparison delves into their synthesis, antioxidant, and anti-inflammatory activities, supported by available experimental data, to offer researchers and drug development professionals a comprehensive understanding of their respective profiles.

Chemical Properties and Synthesis

The core difference between the two molecules lies in the central carbonyl group of the urea being replaced by a thiocarbonyl group in the thiourea analog. This substitution impacts bond angles, polarity, and hydrogen bonding capabilities, which in turn can affect solubility, metabolic stability, and interaction with biological targets.

1,3-Bis(4-hydroxyphenyl)urea is a well-characterized compound.[1] Its synthesis is typically achieved through the reaction of p-aminophenol with urea under acidic conditions.[2]



1,3-Bis(4-hydroxyphenyl)thiourea, with the CAS number 1473-33-2, can be synthesized through several potential routes.[3][4] A common method involves the reaction of 4-aminophenol with carbon disulfide.[3] Another approach is the reaction of 4-aminophenol with thiophosgene.[3]

Comparative Biological Activity

While direct comparative studies are limited, a review of the individual activities of the urea compound and the general properties of thiourea derivatives provides valuable insights.

Antioxidant Activity

1,3-Bis(4-hydroxyphenyl)urea has demonstrated significant antioxidant potential in vitro. Studies have reported its IC50 values in different antioxidant assays, indicating its capacity to scavenge free radicals.

Antioxidant Assay	IC50 Value of 1,3-Bis(4- hydroxyphenyl)urea
Cupric Ion Reducing Antioxidant Capacity (CUPRAC)	4.40 ± 0.07 μg/mL
Ferric Reducing Antioxidant Power (FRAP)	29.36 ± 1.20 μg/mL

1,3-Bis(4-hydroxyphenyl)thiourea: While specific IC50 values for this particular thiourea derivative are not readily available in the reviewed literature, thiourea derivatives, in general, are recognized for their antioxidant properties.[5][6][7] For instance, 1,3-bis(3,4-dichlorophenyl) thiourea has shown potent antioxidant activity with an IC50 of 52 μ g/mL in the ABTS free radical scavenging assay and 45 μ g/mL in the DPPH assay.[5] The antioxidant mechanism of thiourea derivatives is often attributed to their ability to donate a hydrogen atom from their N-H groups to neutralize free radicals.

Anti-inflammatory Activity

1,3-Bis(4-hydroxyphenyl)urea has been the subject of more extensive anti-inflammatory studies. Both in-silico and in-vivo experiments suggest its potential as an anti-inflammatory agent.[2][8][9] It has been shown to inhibit key inflammatory mediators.



- Inhibition of Pro-inflammatory Cytokines and Enzymes: Studies have demonstrated that 1,3-Bis(4-hydroxyphenyl)urea can reduce the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10][11] Furthermore, it has been shown to decrease the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[10][11]
- NF-κB Pathway Inhibition: The anti-inflammatory effects of 1,3-Bis(4-hydroxyphenyl)urea are linked to its ability to inhibit the NF-κB (Nuclear Factor kappa B) signaling pathway. By reducing the expression of NF-κB protein, it can downregulate the transcription of various pro-inflammatory genes.

The anti-inflammatory activity of 1,3-Bis(4-hydroxyphenyl)urea has been observed to be dose-dependent, with doses of 100 and 200 mg/kg BW showing efficacy comparable to the standard anti-inflammatory drug, diclofenac sodium, in animal models.[8][10][11]

1,3-Bis(4-hydroxyphenyl)thiourea: Specific data on the anti-inflammatory activity of this compound is scarce. However, the broader class of thiourea derivatives has been reported to possess anti-inflammatory properties.[5][7][12][13][14] The mechanism of action for many anti-inflammatory thioureas involves the inhibition of enzymes like lipoxygenase (LOX) and cyclooxygenase (COX).[13]

Toxicity Profile

- 1,3-Bis(4-hydroxyphenyl)urea has been evaluated for its toxicity and appears to have a relatively low toxicity profile.[9] Acute toxicity tests in animal models showed no mortality or signs of toxicity at doses up to 5000 mg/kg BW.[8]
- **1,3-Bis(4-hydroxyphenyl)thiourea**: No specific toxicity data for this compound was found in the reviewed literature.

Experimental Protocols Synthesis of 1,3-Bis(4-hydroxyphenyl)urea

A common laboratory-scale synthesis involves the following steps:

p-Aminophenol is dissolved in an aqueous solution of hydrochloric acid.



- Urea is added to the reaction mixture.
- The pH of the mixture is adjusted to acidic conditions (around pH 3) with hydrochloric acid.
- The mixture is refluxed for a specific duration.
- The product is then isolated, purified, and characterized using spectroscopic methods.

Synthesis of 1,3-Bis(4-hydroxyphenyl)thiourea (General Method)

A potential synthetic route based on general methods for thiourea synthesis is as follows:

- 4-Aminophenol is dissolved in a suitable solvent (e.g., ethanol).
- Carbon disulfide is added to the solution.
- The reaction mixture is stirred, often at room temperature or with gentle heating, for a specified time.
- The resulting precipitate of **1,3-Bis(4-hydroxyphenyl)thiourea** is collected by filtration, washed, and dried.[3] Alternatively, thiophosgene can be used in place of carbon disulfide.[3]

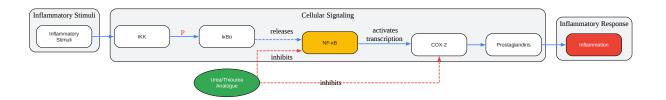
Antioxidant Activity Assays (CUPRAC and FRAP) for 1,3-Bis(4-hydroxyphenyl)urea

- CUPRAC (Cupric Ion Reducing Antioxidant Capacity): This assay is based on the reduction
 of Cu(II)-Neocuproine complex to Cu(I)-Neocuproine complex by the antioxidant compound.
 The absorbance of the resulting colored complex is measured spectrophotometrically.
- FRAP (Ferric Reducing Antioxidant Power): This method measures the ability of an
 antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺)
 form, which has an intense blue color. The change in absorbance is monitored
 spectrophotometrically.

Signaling Pathway Diagrams



The anti-inflammatory effects of these compounds are believed to be mediated, at least in part, through the inhibition of the NF-kB and COX signaling pathways.



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Caption: Inhibition of NF-kB and COX-2 pathways.

Conclusion

Both 1,3-Bis(4-hydroxyphenyl)urea and its thiourea analogue are promising scaffolds in medicinal chemistry. The urea derivative has demonstrated notable antioxidant and anti-inflammatory properties, with a well-defined mechanism of action involving the inhibition of the NF-kB and COX-2 pathways and a favorable preliminary toxicity profile. While specific experimental data for the thiourea analogue is less available, the known biological activities of thiourea-containing compounds suggest it likely possesses similar, and potentially enhanced, therapeutic properties. The difference in the core structure, substituting oxygen with sulfur, warrants further direct comparative studies to elucidate the specific advantages and disadvantages of each compound. Such research would be invaluable for guiding the future design and development of novel antioxidant and anti-inflammatory agents.

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